N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with potential applications in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the tricyclic core, followed by the introduction of various functional groups through reactions such as alkylation, acylation, and cyclization. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
- 2-Fluorodeschloroketamine
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[840
Properties
Molecular Formula |
C29H34N6O5 |
---|---|
Molecular Weight |
546.6 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C29H34N6O5/c1-19-5-4-10-35-26(19)32-27-22(29(35)37)18-21(25(30)34(27)12-11-33-13-15-40-16-14-33)28(36)31-9-8-20-6-7-23(38-2)24(17-20)39-3/h4-7,10,17-18,30H,8-9,11-16H2,1-3H3,(H,31,36) |
InChI Key |
XUIOPUVPIGLQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCCC5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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